molecular formula C21H18N2OS B5845922 N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide

N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide

Cat. No. B5845922
M. Wt: 346.4 g/mol
InChI Key: DSOCEFQSCSUJPA-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide, also known as EPPTC, is a chemical compound that belongs to the phenothiazine family. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. EPPTC has been found to possess various biological activities, including antipsychotic, anticonvulsant, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide is not fully understood. However, it has been proposed that N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide acts by blocking dopamine receptors in the brain, which leads to its antipsychotic properties. It has also been proposed that N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide acts by blocking sodium channels in the brain, which leads to its anticonvulsant properties. Furthermore, N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, which leads to its anti-inflammatory properties.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce the levels of dopamine in the brain, which leads to its antipsychotic properties. N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has also been found to reduce the excitability of neurons in the brain, which leads to its anticonvulsant properties. Furthermore, N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has been found to reduce the production of pro-inflammatory cytokines, which leads to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity and yield. N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has also been extensively studied, which makes it a well-characterized compound. However, N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has some limitations for lab experiments. It has been found to be unstable in the presence of light and air, which can lead to its degradation. Furthermore, N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has been found to be toxic to some cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide. One direction is to study its potential therapeutic applications in more detail. N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has been found to possess antipsychotic, anticonvulsant, and anti-inflammatory properties, but more research is needed to determine its efficacy and safety in humans. Another direction is to study the mechanism of action of N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide in more detail. The exact mechanism of action of N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide is not fully understood, and more research is needed to elucidate its molecular targets. Furthermore, more research is needed to determine the pharmacokinetics and pharmacodynamics of N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide in humans, which will be important for its potential clinical use.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide involves the reaction of 4-ethyl aniline with 10-chlorophenothiazine in the presence of a base, followed by the reaction with phosgene. The resulting product is N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide, which can be purified by recrystallization. This method has been reported in several research articles and has been found to yield N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide in high purity and yield.

Scientific Research Applications

N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess antipsychotic properties, which make it a potential candidate for the treatment of schizophrenia. N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has also been found to possess anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. In addition, N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(4-ethylphenyl)phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-2-15-11-13-16(14-12-15)22-21(24)23-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)23/h3-14H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOCEFQSCSUJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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